molecular formula C7H6N2O2 B13949669 2-Nitrosobenzamide CAS No. 89795-55-1

2-Nitrosobenzamide

Cat. No.: B13949669
CAS No.: 89795-55-1
M. Wt: 150.13 g/mol
InChI Key: WFFLPVBJUXVNNI-UHFFFAOYSA-N
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Description

2-Nitrosobenzamide is an organic compound with the molecular formula C7H6N2O2 It is a derivative of benzamide where a nitroso group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrosobenzamide can be synthesized through several methods. One common approach involves the nitration of benzamide followed by reduction. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group to the benzamide. This is followed by a reduction step using reagents such as iron and hydrochloric acid to convert the nitro group to a nitroso group .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrosobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitrosobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Nitrosobenzamide involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor of certain enzymes by binding to their active sites. The nitroso group can also participate in redox reactions, affecting cellular processes. The pathways involved often include oxidative stress and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison: 2-Nitrosobenzamide is unique due to its nitroso group, which imparts distinct chemical reactivity compared to its nitro and amino counterparts. This makes it particularly useful in redox chemistry and as a potential therapeutic agent. Its ability to undergo specific reactions and interact with biological molecules sets it apart from similar compounds .

Properties

CAS No.

89795-55-1

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

2-nitrosobenzamide

InChI

InChI=1S/C7H6N2O2/c8-7(10)5-3-1-2-4-6(5)9-11/h1-4H,(H2,8,10)

InChI Key

WFFLPVBJUXVNNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=O

Origin of Product

United States

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